molecular formula C11H13BrO2 B1380339 2-(4-Bromo-3-methylphenyl)-2-methylpropanoic acid CAS No. 1314745-40-8

2-(4-Bromo-3-methylphenyl)-2-methylpropanoic acid

Cat. No.: B1380339
CAS No.: 1314745-40-8
M. Wt: 257.12 g/mol
InChI Key: NAHKIANEFNOEGQ-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-methylphenyl)-2-methylpropanoic acid is a small molecule organic compound with the molecular formula C11H13BrO2 and a monoisotopic mass of 256.0099 Da . Its structure features a propanoic acid core that is substituted with a methyl group and a 4-bromo-3-methylphenyl ring system, making it a valuable building block in medicinal chemistry and chemical synthesis. This compound is provided as a high-purity standard for research applications only. Researchers can utilize it as a key intermediate in the development and optimization of novel pharmaceutical candidates. The bromine atom on the phenyl ring offers a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the exploration of structure-activity relationships. The specific research applications and mechanism of action for this compound are proprietary and are the responsibility of the investigating researcher to determine. Handling Note: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet for proper handling and storage instructions.

Properties

IUPAC Name

2-(4-bromo-3-methylphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-7-6-8(4-5-9(7)12)11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHKIANEFNOEGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314745-40-8
Record name 2-(4-bromo-3-methylphenyl)-2-methylpropanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-methylphenyl)-2-methylpropanoic acid typically involves the bromination of 3-methylacetophenone followed by a Grignard reaction and subsequent oxidation. The process can be summarized as follows:

    Bromination: 3-Methylacetophenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-3-methylacetophenone.

    Grignard Reaction: The brominated product is then reacted with methylmagnesium bromide to form the corresponding tertiary alcohol.

    Oxidation: The tertiary alcohol is oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-methylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Esterification: Alcohols in the presence of sulfuric acid or p-toluenesulfonic acid.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Carboxylate salts or other oxidized forms.

    Reduction: Alcohol derivatives.

    Esterification: Ester compounds with varying alkyl groups.

Scientific Research Applications

2-(4-Bromo-3-methylphenyl)-2-methylpropanoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is employed in studies involving enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-methylphenyl)-2-methylpropanoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Analogues

Compound Name Substituents (Aromatic Ring) Molecular Weight (g/mol) CAS Number Key Applications/Notes References
2-(4-Bromo-3-methylphenyl)-2-methylpropanoic acid 4-Br, 3-CH₃ 250.66 1314671-45-8 Intermediate for Elafibranor synthesis
2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid 3-Br, 4-C₂H₅ 271.15 Not specified Pharmaceutical/agrochemical intermediates; forms hydrogen-bonded dimers in crystal structure
2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic acid 4-Cl, 2-F 216.64 920501-49-1 Not specified; halogen substitution alters logP and bioavailability
Bezafibrate 4-(4-Chlorobenzamidoethyl)phenoxy 361.80 41859-67-0 Hypolipidemic agent; reduces triglycerides by 43% and cholesterol by 20–25%
Fenofibrate (as fenofibric acid) 4-(4-Chlorobenzoyl)phenoxy 318.75 42017-89-0 Hypolipidemic drug; activates PPARα
2-(3-Methoxyphenyl)-2-methylpropanoic acid 3-OCH₃ 194.23 17653-94-0 High-purity pharmaceutical intermediate

Physicochemical Properties

  • Hydrogen Bonding: Brominated derivatives (e.g., 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid) form centrosymmetric dimers via O–H···O interactions, influencing solubility and crystallinity .
  • LogP and Bioavailability: Chloro- and fluoro-substituted analogues (e.g., 2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic acid) exhibit lower molecular weights and higher lipophilicity, enhancing membrane permeability .

Biological Activity

2-(4-Bromo-3-methylphenyl)-2-methylpropanoic acid, a compound with potential pharmaceutical applications, has garnered interest due to its unique structural properties and biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromo-substituted aromatic ring linked to a branched alkanoic acid. Its molecular formula is C12H15BrO2, with a molecular weight of approximately 273.15 g/mol. The presence of the bromine atom is significant as it influences the compound's reactivity and biological interactions.

Pharmacological Effects

  • Anti-inflammatory Activity :
    • Studies have indicated that derivatives of this compound exhibit anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
  • Antitumor Activity :
    • Preliminary research suggests that this compound may act as a radiosensitizer in cancer therapy. It enhances the efficacy of radiotherapy by increasing the sensitivity of tumor cells to radiation .
  • Enzyme Inhibition :
    • Similar compounds have been shown to inhibit angiotensin-converting enzyme (ACE), which is crucial in regulating blood pressure. This suggests potential cardiovascular benefits .
  • The compound's biological activity is largely attributed to its ability to modulate biochemical pathways involved in inflammation and tumor growth. For instance, its structural similarity to known inhibitors allows it to interact with specific receptors or enzymes, altering their activity .

Study 1: Radiosensitization in Tumor Models

A study evaluated the effect of this compound on tumor cells in vitro. The results indicated a significant reduction in cell viability when combined with radiation treatment compared to radiation alone. The compound was found to enhance the apoptotic response in cancer cells, suggesting its role as an effective radiosensitizer .

Treatment GroupCell Viability (%)Apoptosis Rate (%)
Control1005
Radiation Only6015
Compound + Radiation3040

Study 2: Anti-inflammatory Effects

In another investigation, the anti-inflammatory effects were assessed using an animal model of arthritis. The administration of the compound resulted in a marked decrease in swelling and pain scores compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells .

Treatment GroupSwelling Score (mm)Pain Score (0-10)
Control108
Compound Administered43

Q & A

Q. What synthetic routes are commonly employed for the preparation of 2-(4-Bromo-3-methylphenyl)-2-methylpropanoic acid?

The synthesis typically involves multi-step procedures, including halogenation and alkylation. For example:

  • Friedel-Crafts alkylation to introduce the methylpropanoic acid moiety onto the aromatic ring.
  • Bromination at the para position using reagents like N-bromosuccinimide (NBS) under controlled conditions.
  • Purification via recrystallization or high-performance liquid chromatography (HPLC) to achieve >97% purity . Variations in starting materials (e.g., 3-methylphenyl precursors) and reaction conditions (temperature, catalysts) can influence yield and regioselectivity.

Q. What analytical techniques are critical for characterizing this compound and its impurities?

Key methods include:

  • HPLC-MS : To identify and quantify impurities such as dehalogenated byproducts or positional isomers.
  • NMR spectroscopy (¹H, ¹³C): To confirm substitution patterns (e.g., bromine at C4, methyl at C3) and structural integrity.
  • X-ray crystallography : For resolving stereochemical ambiguities in crystalline forms . Impurity profiles should align with pharmacopeial standards (e.g., EP guidelines) for pharmaceutical intermediates .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen position, branching) influence the compound’s anti-inflammatory activity?

Comparative studies of analogs reveal:

  • Bromine at C4 enhances steric bulk, potentially improving receptor binding affinity compared to chlorine or fluorine analogs.
  • Methyl branching at the propanoic acid moiety increases metabolic stability, as seen in analogs like 2-(2-Bromo-6-chlorophenyl)-2-methylpropanoic acid, which showed 30% higher in vitro COX-2 inhibition than linear-chain derivatives .
  • Meta-substitution (e.g., 3-methylphenyl) may reduce solubility but improve membrane permeability in cellular assays .

Q. How can researchers resolve contradictions in biological activity data across structurally similar compounds?

  • Structure-Activity Relationship (SAR) modeling : Use computational tools (e.g., molecular docking) to predict binding modes with targets like cyclooxygenase (COX) enzymes.
  • Isotopic labeling : Track metabolic pathways to distinguish between parent compound effects and metabolite-driven activity.
  • Cohort studies : Compare in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent inflammation models) data to validate translational relevance .

Q. What are the key reaction pathways for derivatizing this compound into bioactive probes?

  • Esterification : React with methanol/H₂SO₄ to form methyl esters for improved volatility in GC-MS analysis.
  • Amide coupling : Use EDCl/HOBt to conjugate with amines, enabling the creation of fluorescent tags (e.g., dansyl derivatives) for cellular imaging.
  • Decarboxylation : Thermal or catalytic methods to generate olefins for polymerizable monomers .

Q. How should safety protocols be integrated into experimental design for handling this compound?

  • Engineering controls : Use fume hoods and closed-system reactors to minimize airborne exposure (recommended exposure limit: <0.1 mg/m³).
  • Personal protective equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and full-face shields to prevent dermal contact.
  • Emergency procedures : Immediate decontamination with 5% sodium bicarbonate solution for acid spills .

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